trans-4-Chloro-2-butene-1-OL

Description

Contextual Significance in Organic Synthesis and Industrial Chemistry

The primary utility of trans-4-chloro-2-butene-1-ol (B75090) lies in its function as an intermediate in organic synthesis. chembk.comchembk.com It serves as a building block for creating a variety of other compounds, including esters, ketones, and amides. chembk.comchembk.com This reactivity makes it a crucial component in the synthesis of pharmaceutical precursors and other complex organic molecules. chembk.comchembk.com

In industrial applications, this compound is categorized as a bulk drug intermediate, underscoring its importance in the production of pharmaceuticals. echemi.comechemi.com Its bifunctional nature, possessing both an alcohol and a chloro-substituent on a butene backbone, allows for a range of chemical transformations, making it a valuable tool for chemists in various sectors.

Historical Development of Research on Allylic Alcohols and Halides

The study of allylic alcohols and halides, the classes of compounds to which this compound belongs, has a rich history. Allyl alcohol, the simplest allylic alcohol, was first prepared in 1856 by Auguste Cahours and August Hofmann through the hydrolysis of allyl iodide. wikipedia.org This foundational work paved the way for further exploration into the synthesis and reactivity of more complex allylic alcohols.

Research into the conversion of alcohols to alkyl halides has also been a significant area of investigation in organic chemistry. masterorganicchemistry.com The ability to transform a poor leaving group (hydroxyl) into a good leaving group (halide) is a fundamental strategy that enables a wide array of subsequent reactions, such as nucleophilic substitutions. masterorganicchemistry.com The development of methods to achieve this transformation, particularly for primary and secondary alcohols, has been crucial for the advancement of synthetic organic chemistry. masterorganicchemistry.com

The study of halohydrins, compounds containing both a halogen and a hydroxyl group, has further elucidated the reactivity of molecules like this compound. Research into the reactions of chlorohydrins in alkaline media has revealed pathways such as intramolecular substitution and elimination, providing a deeper understanding of the chemical behavior of these bifunctional compounds. umich.edu

Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO axios-research.com |

| Molecular Weight | 106.55 g/mol axios-research.com |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 83-89 °C (at 14 Torr) guidechem.comechemi.com |

| Refractive Index | 1.469 guidechem.comechemi.com |

| CAS Number | 1576-93-8 axios-research.com |

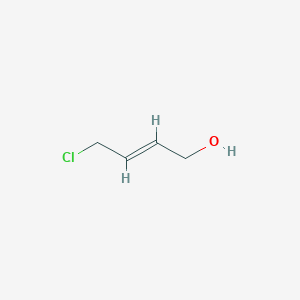

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4 Chloro 2 Butene 1 Ol and Its Derivatives

Conventional Synthetic Routes to trans-4-Chloro-2-butene-1-OL (B75090)

Conventional methods provide the foundation for accessing this compound and are often based on readily available starting materials.

Chlorination Reactions of Butene Derivatives

The introduction of a chlorine atom onto a butene framework is a direct and common strategy. The chlorination of butadiene is a primary route to producing dichlorobutene (B78561) isomers, including trans-1,4-dichloro-2-butene (B41546). chemicalbook.comgoogle.com This dichlorinated compound serves as a key precursor which can then be further transformed into the target alcohol. The process often yields a mixture of isomers, including cis-1,4-dichloro-2-butene (B23561) and 3,4-dichloro-1-butene, which may need to be separated to obtain the desired trans isomer for subsequent reactions. google.com

Another approach involves the direct chlorination of butenols. For instance, pure isomers of 1-chloro-2-butene (B1196595) can be prepared by the displacement of the hydroxyl group in the corresponding alcohols using reagents like triphenylphosphine (B44618) in various solvents or other chlorinating agents such as oxalyl dichloride. chemicalbook.com This principle can be applied to butene-1,4-diol derivatives to selectively chlorinate one of the alcohol groups.

Transformation from Precursors and Analogues

This compound is frequently synthesized through the chemical modification of other molecules. One common precursor is 4-chloro-2-butyn-1-ol, which contains a carbon-carbon triple bond. sigmaaldrich.commolport.comuni.lu The trans-alkene geometry can be achieved through a stereoselective reduction of the alkyne.

Another documented method involves starting with 4-chlorocrotyl alcohol, where a racemization reaction can be employed to achieve the desired stereochemistry. chembk.com Furthermore, the transformation of trans-1,4-dichloro-2-butene is a viable route. chemicalbook.com One of the chloro groups can be selectively hydrolyzed to a hydroxyl group under controlled conditions to yield this compound.

| Precursor | Molecular Formula | Key Transformation | Reference |

|---|---|---|---|

| trans-1,4-Dichloro-2-butene | C4H6Cl2 | Selective hydrolysis | chemicalbook.com |

| 4-Chloro-2-butyn-1-ol | C4H5ClO | Stereoselective reduction of alkyne | sigmaaldrich.commolport.com |

| 4-Chlorocrotyl alcohol | C4H7ClO | Racemization/Isomerization | chembk.com |

| Crotyl alcohol (2-Buten-1-ol) | C4H8O | Allylic chlorination | chemicalbook.com |

Stereoselective and Stereospecific Synthesis of this compound

Achieving the specific trans (or E) configuration of the double bond is crucial for the compound's utility. This requires synthetic methods that offer high levels of stereocontrol.

Diastereoselective Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. Since this compound is a chiral compound, controlling its stereochemistry is significant. guidechem.com While specific diastereoselective syntheses for this exact molecule are not extensively detailed in general literature, the principles of diastereoselective reactions are applicable. For instance, syntheses involving chiral auxiliaries or catalysts can be employed. Reactions like stereocontrolled fluorination of diastereoisomeric alcohol-diepoxides demonstrate how stereospecific reactions can be sequenced to control the stereochemistry at multiple centers. nih.gov Similar strategies, involving epoxide ring-opening or other stereospecific transformations on a butene backbone, could be adapted to control the formation of the desired diastereomer of this compound.

Geometric Control in Carbon-Carbon Double Bond Formation

Ensuring the formation of the trans double bond is a critical aspect of the synthesis. Several olefination reactions are known to favor the formation of trans-alkenes. The Julia-Kocienski olefination, for example, involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and is known to produce trans-1,2-disubstituted alkenes with good yield and high stereoselectivity. organic-chemistry.org The choice of base and solvent is crucial in this method to achieve high trans selectivity. organic-chemistry.org

Another method involves the reduction of an alkyne precursor, such as 4-chloro-2-butyn-1-ol. The use of dissolving metal reductions (e.g., sodium in liquid ammonia) typically results in the formation of a trans-alkene from an internal alkyne. This provides a reliable method for establishing the required geometry.

| Method | Description | Typical Outcome | Reference |

|---|---|---|---|

| Julia-Kocienski Olefination | Reaction of metallated heterocyclic sulfones with aldehydes. | High selectivity for trans-alkenes. | organic-chemistry.org |

| Dissolving Metal Reduction | Reduction of an internal alkyne (e.g., 4-chloro-2-butyn-1-ol) using Na/NH3. | Favors formation of the trans-alkene. | molport.com |

| Isomer Separation | Separation of trans isomer from a mixture produced during chlorination of butadiene. | Isolation of pure trans-1,4-dichloro-2-butene for further reaction. | google.com |

Industrial Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, efficiency, and purity. For a compound like this compound, which is used as an intermediate, a consistent and high-purity supply is essential. chembk.comechemi.com

The choice of reagents and solvents is also critical. For large-scale production, inexpensive and readily available starting materials are preferred. chembk.com Solvents must be chosen not only for their efficacy in the reaction but also for their safety, environmental impact, and ease of recovery and recycling. Process optimization would involve studying reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The availability of the compound in bulk quantities from suppliers indicates that efficient industrial-scale synthetic routes have been established. manchesterorganics.com

Emerging Green Chemistry Pathways for this compound Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally benign synthetic processes, a move largely driven by the principles of green chemistry. These principles prioritize the use of renewable resources, reduction of waste, and avoidance of hazardous substances. In the context of producing this compound and related halohydrins, emerging green pathways are focusing on biocatalysis and the use of heterogeneous catalysts to overcome the limitations of traditional chemical methods. These innovative approaches offer high selectivity, mild reaction conditions, and a significantly improved environmental profile.

A particularly promising green strategy involves the use of enzymes, which are highly specific and efficient biological catalysts. unipd.itbyjus.com Biocatalytic routes are gaining traction for synthesizing enantiopure β-halohydrins due to their remarkable selectivity and compatibility with mild reaction conditions, which minimizes energy consumption and byproduct formation. unipd.it

One of the forefront methodologies in this area is the direct asymmetric hydroxylation of prochiral halohydrocarbons using Cytochrome P450 monooxygenases (P450s). unipd.it P450s are versatile enzymes capable of introducing an oxygen atom into a C-H bond with high precision, operating at room temperature and normal pressure. unipd.it This enzymatic approach is a significant advancement over traditional methods that often require pre-functionalization of the substrate. unipd.it The process utilizes molecular oxygen as the ultimate oxidant, a key feature of green chemistry, avoiding the need for harsher and less environmentally friendly oxidizing agents. unipd.it

To further enhance the purity of the desired product, a one-pot cascade biocatalysis system has been developed. This system combines the P450 enzyme with a second enzyme, a halohydrin dehalogenase (HHDH). unipd.it The cascade reaction works in two steps:

The P450 enzyme (e.g., P450PL2-4) catalyzes the asymmetric hydroxylation of a halohydrocarbon to produce a mixture of enantiomers of the corresponding β-halohydrin. unipd.it

A specific halohydrin dehalogenase (e.g., HheA10) is then introduced, which selectively dehalogenates the unwanted enantiomer, leading to a significant improvement in the enantiomeric excess (ee) of the desired halohydrin product, often achieving values of 98-99%. unipd.it

This enzymatic cascade is a powerful tool for producing optically active β-halohydrins, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. unipd.it The reaction times for the dehalogenation step can be adjusted depending on the substrate, with chlorohalohydrins typically requiring longer reaction times than bromohydrins. unipd.it

Another area of green chemistry relevant to halohydrin chemistry is the use of solid-based heterogeneous catalysts for dehydrohalogenation reactions. acs.org While often studied for the cyclization of halohydrins to epoxides, the principles provide a sustainable alternative to using strong soluble bases. byjus.comacs.org Research into CaO- and MgO-based composite solid catalysts has shown that the catalyst's basicity can be tuned to control reaction rates and selectivity. acs.org This approach simplifies catalyst separation and recycling, reducing waste and improving process efficiency. The fundamental understanding gained from these systems can be applied to various dehydrohalogenation reactions, contributing to greener chemical processes. acs.org

The following table summarizes representative results from a biocatalytic cascade system for the synthesis of various β-halohydrins, illustrating the high enantioselectivity achievable with this green chemistry pathway.

| Substrate (Halohydrocarbon) | Product (β-Halohydrin) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Generic Chlorohydrocarbon | Corresponding Chlorohydrin | Variable | Up to 99% | unipd.it |

| Generic Bromohydrocarbon | Corresponding Bromohydrin | Variable | Up to 99% | unipd.it |

Reaction Mechanisms and Reactivity Profile of Trans 4 Chloro 2 Butene 1 Ol

Nucleophilic Substitution Reactions Involving the Halide Moiety

The presence of a chlorine atom on a carbon adjacent to a double bond defines trans-4-Chloro-2-butene-1-ol (B75090) as an allylic halide. This structural feature is paramount to its reactivity, allowing for nucleophilic substitution to occur through various mechanistic pathways.

Mechanistic Studies of Allylic Halide Reactivity (SN1, SN2, SN2')

Allylic halides such as this compound are notable for their enhanced reactivity in nucleophilic substitution reactions, capable of proceeding via SN1, SN2, and SN2' mechanisms. The operative pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the specific reaction conditions.

SN1 Mechanism: Allylic halides readily undergo SN1 reactions due to the formation of a resonance-stabilized allylic carbocation intermediate. doubtnut.comsarthaks.com The departure of the chloride ion from this compound results in a carbocation where the positive charge is delocalized over two carbon atoms. This delocalization significantly lowers the activation energy for carbocation formation, thus facilitating the reaction. doubtnut.comsarthaks.com Hydrolysis of 1-chloro-2-butene (B1196595) in warm water, for instance, yields a mixture of allylic alcohols, a reaction that proceeds via an SN1 mechanism. chegg.com

SN2 Mechanism: Despite being a primary halide, the reactivity of this compound in SN2 reactions is enhanced compared to a saturated primary alkyl halide like 1-chlorobutane. stackexchange.com The sp2 hybridized carbons of the double bond withdraw electron density from the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com This increased partial positive charge on the α-carbon attracts the nucleophile, favoring the backside attack characteristic of the SN2 pathway. stackexchange.com

SN2' Mechanism: A unique pathway available to allylic systems is the SN2' (SN2 prime) reaction. In this concerted mechanism, the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group), leading to a rearrangement of the double bond and expulsion of the leaving group. This type of reaction is a hallmark of allylic compounds and contributes to the mixture of products often observed in their substitution reactions.

| Mechanism | Key Feature | Intermediate | Product(s) |

|---|---|---|---|

| SN1 | Formation of a resonance-stabilized carbocation doubtnut.comsarthaks.com | Allylic Carbocation | Mixture of isomeric products |

| SN2 | Concerted backside attack on the α-carbon stackexchange.com | Transition State | Single, inverted product |

| SN2' | Concerted attack on the γ-carbon | Transition State | Rearranged product |

Intramolecular Cyclization and Heterocyclic Ring Formation (e.g., Oxetanes, Thietanes)

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic allylic chloride, allows for intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of a four-membered heterocyclic ring, an oxetane. umich.edu

Studies on similar 1,3-halohydrins have shown that the formation of oxetanes via intramolecular cyclization is a viable and often dominant reaction pathway in the presence of a base. umich.edu The analogous reaction with a sulfur nucleophile, for instance, by first converting the alcohol to a thiol, would be expected to yield a thietane.

Transformations of the Hydroxyl Functional Group

The primary alcohol moiety of this compound offers another site for a variety of chemical transformations.

Selective Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will further oxidize the alcohol to a carboxylic acid. The presence of the double bond and the allylic halide must be considered, as some oxidizing agents can also react with these functional groups.

Derivatization to Ethers and Esters

The hydroxyl group can be readily converted into ethers and esters through standard synthetic methodologies.

Etherification: Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide.

Esterification: The reaction of the alcohol with a carboxylic acid or an acyl chloride, typically in the presence of an acid catalyst, will yield the corresponding ester.

These derivatizations are fundamental transformations in organic synthesis, allowing for the modification of the molecule's physical and chemical properties. echemi.com

Dehydration and Elimination Mechanisms

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.orgyoutube.com For a primary alcohol like this compound, this process would typically proceed through an E2 mechanism. libretexts.orgyoutube.com Protonation of the hydroxyl group by a strong acid like sulfuric acid converts it into a good leaving group (water). libretexts.orgyoutube.com A base (which could be another molecule of the alcohol or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond in a concerted step. libretexts.orgyoutube.com

The dehydration of this compound would be expected to yield 1-chloro-1,3-butadiene. It is important to note that the reaction conditions for dehydration, typically involving high temperatures and strong acids, could also promote other reactions, such as nucleophilic substitution or rearrangements. libretexts.orgyoutube.com

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Selective Oxidation | PCC | Aldehyde |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Etherification | NaH, Alkyl Halide | Ether |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Dehydration | H2SO4, Heat | Diene |

In-Depth Analysis of this compound's Reactivity Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of detailed research on the specific chemical transformations of this compound. While the general reactivity patterns of allylic alcohols and haloalkenes are well-established in organic chemistry, specific studies detailing the reaction mechanisms, product distributions, and catalytic conditions for this particular compound are not readily found in publicly accessible databases. Consequently, a thorough and scientifically robust article on its specific reaction profile as requested cannot be generated at this time.

General chemical principles would allow for predictions regarding the compound's behavior. For instance, the carbon-carbon double bond would be expected to undergo addition reactions, and the allylic alcohol and alkyl halide functionalities would be susceptible to various substitutions and rearrangements. However, without specific experimental data for this compound, any detailed discussion would be speculative and not meet the standards of a scientifically accurate report.

Efforts to locate specific research findings on the following topics proved unsuccessful:

Addition Reactions: No studies were found detailing the hydroboration or halogenation of this compound.

Oxidative Cleavage: Information on the oxidative cleavage or ozonolysis pathways for this compound is not available.

Isomerization and Rearrangement: While a general mention of allylic rearrangements for related structures exists lookchem.com, specific studies on the allylic alcohol rearrangements or the geometric (trans-cis) interconversion of this compound could not be located.

Transition Metal-Catalyzed Transformations: There is no available literature on the transition metal-catalyzed reactions involving this specific substrate.

Due to the absence of detailed research findings and the corresponding data, the creation of an authoritative article with the specified in-depth analysis and data tables is not possible.

Transition Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed Allylation and Functionalization Reactions

The scientific literature lacks specific examples and detailed mechanistic studies of palladium-catalyzed allylation and functionalization reactions utilizing this compound as the primary substrate. Generally, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, with allylic compounds being particularly important substrates. These reactions typically involve the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles.

Given the structure of this compound, it is plausible that it could participate in such reactions. The chlorine atom serves as a potential leaving group for the oxidative addition of a palladium(0) catalyst, which would form the corresponding π-allylpalladium complex. The presence of the hydroxyl group on the same molecule could lead to intramolecular reactions or influence the reactivity and regioselectivity of intermolecular processes. However, without specific research findings, any discussion of reaction pathways, catalyst systems, and substrate scope remains speculative.

Other Metal-Mediated Processes

For instance, the allylic chloride moiety could be a handle for cross-coupling reactions with organometallic reagents (e.g., Grignard reagents, organozinc compounds) catalyzed by metals like copper or nickel. The alcohol functional group could also be involved in directing these reactions or could be a site for subsequent transformations. The lack of specific studies, however, means that the reactivity, selectivity, and efficiency of such processes with this compound as the substrate have not been formally established or documented in the scientific literature.

Computational and Theoretical Chemistry Studies of Trans 4 Chloro 2 Butene 1 Ol

Electronic Structure and Conformational Analysis

The electronic structure and preferred three-dimensional arrangement (conformation) of trans-4-Chloro-2-butene-1-OL (B75090) are fundamental to understanding its chemical behavior. Computational methods offer powerful tools to probe these aspects at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic descriptors. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate the influence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the π-system of the double bond. nih.gov

DFT studies on similar allylic systems suggest that the presence of these substituents significantly alters the electron distribution. The chlorine atom at the 4-position withdraws electron density, making the C4 carbon electrophilic. Conversely, the hydroxyl group at the 1-position can donate electron density through resonance, influencing the reactivity of the double bond. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. rsc.org

Table 1: Representative Calculated Electronic Properties of Halogenated Allylic Alcohols using DFT

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: These are representative values for analogous compounds and serve to illustrate the type of data obtained from DFT calculations.

Conformational analysis using DFT would reveal the most stable spatial arrangements of the molecule. The rotation around the C-C single bonds will lead to different conformers, and DFT can calculate their relative energies to identify the global minimum energy structure. This is crucial for understanding how the molecule will interact with other chemical species.

Ab Initio and Semi-Empirical Methods for Molecular Geometry

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular geometries. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, are often used as benchmarks. For this compound, ab initio calculations can precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure. nih.gov

Semi-empirical methods, such as AM1 and PM3, offer a computationally less demanding alternative. wikipedia.orgnumberanalytics.com These methods use parameters derived from experimental data to simplify the calculations. wikipedia.orgnumberanalytics.com While generally less accurate than ab initio or DFT methods, they are useful for studying large molecules or for performing initial conformational searches to identify plausible low-energy structures that can then be further refined with more rigorous methods. numberanalytics.com

Table 2: Representative Calculated Geometric Parameters of Halogenated Alkenes

| Parameter | Ab Initio (MP2/aug-cc-pVTZ) | Semi-Empirical (PM3) |

| C=C Bond Length | 1.34 Å | 1.33 Å |

| C-Cl Bond Length | 1.80 Å | 1.78 Å |

| C-O Bond Length | 1.43 Å | 1.42 Å |

| C-C-C Bond Angle | 125° | 126° |

Note: These are representative values for analogous compounds and serve to illustrate the typical data obtained from these computational methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers that govern reaction rates.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. mit.edu Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate the transition state structure on the potential energy surface. mit.edu

For instance, in a nucleophilic substitution reaction where the hydroxyl group is displaced, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-O bond. Computational models can provide detailed information about the structure of this fleeting species. fossee.in Similarly, in an elimination reaction, the transition state for the removal of HCl could be modeled. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can visualize the entire course of a chemical reaction, from reactants to products, including any intermediates and transition states. researchgate.net

For this compound, a PES could be constructed for various reactions, such as its isomerization or its reaction with a nucleophile. researchgate.net For example, a study of the reaction of a chlorine atom with an alcohol would involve mapping the PES to identify the lowest energy pathway for hydrogen abstraction or other reaction channels. nih.gov These maps are essential for determining the preferred reaction mechanism and for understanding the factors that control the reaction's outcome.

Molecular Descriptors and Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.netnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a variety of molecular descriptors can be calculated using computational methods. These can be broadly categorized as:

Constitutional descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, number of atoms).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). mdpi.com

Once a set of descriptors is generated, QSRR/QSPR models can be developed using statistical techniques like multiple linear regression or machine learning algorithms. nih.gov These models can then be used to predict the properties of other, similar compounds without the need for experimental measurements. For example, a QSPR model could be developed to predict the boiling point or water solubility of a series of halogenated alcohols based on their calculated molecular descriptors. researchgate.netnih.gov Similarly, a QSRR model could predict the reaction rate of these compounds in a particular chemical transformation.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its structural and electronic properties, which are reflected in its various spectra. Methodologies such as Density Functional Theory (DFT) are commonly employed to model the molecule and predict its spectroscopic characteristics, including vibrational frequencies (Infrared spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy).

Vibrational Spectroscopy (IR)

Theoretical calculations of the infrared (IR) spectrum of this compound involve the computation of its vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, with a variety of basis sets. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The calculated IR spectrum would be expected to show characteristic peaks corresponding to the functional groups present in the molecule. For instance, a broad absorption band would be predicted in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkene and alkyl portions of the molecule would be expected in the 2850-3100 cm⁻¹ range. The C=C double bond stretch would likely appear around 1650-1680 cm⁻¹. The C-O stretching vibration is anticipated in the 1000-1260 cm⁻¹ region, while the C-Cl stretching vibration would be predicted at lower frequencies, typically in the 600-800 cm⁻¹ range.

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (alkene & alkyl) | 2850 - 3100 |

| C=C Stretch | 1650 - 1680 |

| C-O Stretch | 1000 - 1260 |

| C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra through computational methods involves the calculation of the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the different protons. The hydroxyl proton (-OH) would likely be a broad singlet, with its chemical shift being dependent on concentration and solvent. The protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.5 and 6.5 ppm, and would exhibit trans coupling. The protons on the carbon bearing the hydroxyl group (-CH₂OH) and the carbon bearing the chlorine atom (-CH₂Cl) would also have characteristic chemical shifts, influenced by the electronegativity of the adjacent oxygen and chlorine atoms, respectively.

The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbons of the double bond would be expected in the vinylic region (around 120-140 ppm). The carbon atom bonded to the hydroxyl group would appear in the range of 50-70 ppm, while the carbon bonded to the chlorine atom would be expected at a slightly lower field, typically between 30 and 50 ppm.

| Atom | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

| C=CH | 5.5 - 6.5 | 120 - 140 |

| C H₂OH | 3.5 - 4.5 | 50 - 70 |

| C H₂Cl | 3.0 - 4.0 | 30 - 50 |

| OH | Variable | - |

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, specifically the wavelength of maximum absorption (λmax) and the oscillator strength.

The main electronic transition expected for this molecule would be a π → π* transition associated with the C=C double bond. This transition would likely occur in the ultraviolet region. The presence of the hydroxyl and chloro substituents may cause a slight shift in the λmax compared to an unsubstituted butene.

| Predicted Electronic Transition | Expected Wavelength of Maximum Absorption (λmax) |

| π → π* | ~190 - 220 nm |

It is important to note that the accuracy of these predicted spectroscopic data is highly dependent on the level of theory and the basis set used in the calculations. Experimental validation remains crucial for confirming these theoretical predictions.

Kinetic Investigations of Trans 4 Chloro 2 Butene 1 Ol Reactions

Determination of Reaction Rate Constants

The rate at which trans-4-chloro-2-butene-1-ol (B75090) reacts is a fundamental aspect of its chemical behavior. Both experimental and theoretical methods are employed to determine these crucial kinetic parameters.

Experimental kinetics provide empirical data on reaction rates under controlled conditions. The relative rate method is a common technique used for determining the rate constants of gas-phase reactions. nih.gov In this method, the decay of the target compound is measured relative to a reference compound for which the reaction rate constant is already known.

For instance, studies on related chloroalkenes, such as 4-chloro-1-butene (B1662094), have utilized the relative rate method to determine their reaction rate constants with various atmospheric oxidants. nih.govresearchgate.net In a typical setup, the chloroalkene and a reference compound are introduced into a reaction chamber, and their concentrations are monitored over time as the oxidant is introduced. The rate constant for the reaction of 4-chloro-1-butene with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl) has been determined using this approach. nih.govresearchgate.net For the reaction with ozone (O₃), an absolute rate method was used. nih.govresearchgate.net

While specific data for this compound is not detailed in these studies, the methodology is directly applicable. The product distribution for the reaction of Cl atoms with a similar structure, trans-2-butene, has been studied, yielding products such as meso-2,3-dichlorobutane, dl-2,3-dichlorobutane, 3-chloro-1-butene, and trans-1-chloro-2-butene, which are formed through addition, addition-elimination, and abstraction pathways. nih.gov

Table 1: Gas-Phase Reaction Rate Constants for 4-Chloro-1-butene at 298 K nih.govresearchgate.net

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ | Absolute |

| OH | (2.63 ± 0.96) × 10⁻¹¹ | Relative |

| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ | Relative |

Theoretical calculations offer a powerful complement to experimental studies, providing insights into reaction mechanisms and transition states that are often difficult to observe directly. Density Functional Theory (DFT) is a widely used computational method for modeling the kinetics of chemical reactions.

For example, theoretical studies on the gas-phase elimination kinetics of structurally related compounds like 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene (B110399) have been performed using various levels of theory, including B3LYP, MPW91PW91, and PBEPBE with different basis sets. researchgate.net These calculations suggest a non-synchronous, four-membered cyclic transition state for the elimination of hydrogen chloride. researchgate.net The rate-determining step in these reactions is identified as the elongation and polarization of the carbon-chlorine bond. researchgate.net Such computational models can be used to predict activation energies and pre-exponential factors, which are key parameters in the Arrhenius equation for the rate constant.

Table 2: Theoretical Methods Used in Kinetic Studies of Related Chloro-compounds researchgate.net

| Method | Basis Set |

|---|---|

| B3LYP | 6-31G(d,p) |

| B3LYP | 6-31++G(d,p) |

| MPW91PW91 | 6-31G(d,p) |

| MPW91PW91 | 6-31++G(d,p) |

| PBEPBE | 6-31G(d,p) |

These theoretical approaches could be applied to model the reactions of this compound, predicting its reactivity and the likely products of its thermal decomposition or oxidation.

Factors Influencing Reaction Rates and Selectivity

The rate and outcome of chemical reactions involving this compound are not constant but are influenced by several factors, including its molecular structure and the reaction environment.

The presence and nature of substituent groups near the reaction center can significantly alter the reactivity of a molecule. In this compound, the hydroxyl (-OH) group and the chlorine (-Cl) atom, as well as the trans-alkene group, all influence its reactivity. For example, in the acid-catalyzed transformations of related unsaturated compounds like 4-phenyl-1-butene, the stability of intermediate carbocations plays a crucial role in determining the reaction pathway. researchgate.net The electron-withdrawing nature of the chlorine atom can affect the electron density of the double bond, influencing its susceptibility to electrophilic attack. Conversely, the hydroxyl group can participate in reactions or influence the polarity of the molecule.

The solvent in which a reaction is carried out can have a profound impact on its rate. For reactions involving polar or ionic species, the polarity and hydrogen-bonding ability of the solvent are particularly important. Studies on the reactions of unsaturated alcohols, such as 2-buten-1-ol, with radicals like Cl₂⁻ have shown that the reaction rate constants decrease as the fraction of an organic co-solvent in water increases. researchgate.net This effect has been correlated with the dielectric constant of the solvent mixture. researchgate.net

Furthermore, investigations into nucleophilic substitution reactions, for example with 1-chloro-2,4-dinitrobenzene, have demonstrated that the reactivity in hydroxylic solvents is inversely proportional to the hydrogen-bond-donating ability of the solvent. psu.edu This suggests that for reactions of this compound in protic solvents, specific solvation effects through hydrogen bonding to both the hydroxyl group and the chlorine atom could significantly influence the kinetics. researchgate.netpsu.edu

The rate of most chemical reactions increases with temperature, and this relationship is quantified by the Arrhenius equation. This equation relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A). Kinetic studies of the reactions of unsaturated alcohols with radicals have determined that the activation energies are relatively low. researchgate.net For related compounds, the activation energies for gas-phase elimination reactions have been calculated theoretically. researchgate.net Understanding the temperature dependence is essential for predicting the behavior of this compound under different thermal conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-1-butene |

| trans-2-butene |

| meso-2,3-Dichlorobutane |

| dl-2,3-Dichlorobutane |

| 3-Chloro-1-butene |

| trans-1-Chloro-2-butene |

| 3-Chlorocyclohexene |

| 4-Chlorocyclohexene |

| 4-Phenyl-1-butene |

| 2-Buten-1-ol |

| 1-Chloro-2,4-dinitrobenzene |

| Hydrogen chloride |

| Ozone |

| Hydroxyl radical |

| Nitrate radical |

Mechanistic Insights Derived from Kinetic Data

Kinetic investigations into the reactions of trans-4-chloro-2-buten-1-ol provide valuable insights into the underlying reaction mechanisms. While specific kinetic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established principles of nucleophilic substitution in allylic systems and by examining kinetic data from closely related compounds. The reactivity of trans-4-chloro-2-buten-1-ol is primarily governed by the interplay of competing substitution pathways, namely the SN1, SN2, and their allylic rearrangement counterparts, SN1' and SN2'.

The structure of trans-4-chloro-2-buten-1-ol features a primary alkyl chloride, which would typically favor an SN2 mechanism. However, the presence of a double bond in the allylic position introduces the possibility of forming a resonance-stabilized allylic carbocation. This stabilization can lower the activation energy for an SN1 pathway. Consequently, the reaction conditions, including the nature of the nucleophile and the polarity of the solvent, play a crucial role in dictating the dominant mechanistic pathway.

In reactions with strong, high-concentration nucleophiles in polar aprotic solvents, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile.

Conversely, in the presence of weak nucleophiles, such as water or alcohols (solvolysis conditions), or in polar protic solvents, the SN1 mechanism becomes more probable. libretexts.orgvedantu.com The polar protic solvent facilitates the departure of the leaving group (chloride ion) to form a planar, resonance-stabilized allylic carbocation. This carbocation can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers. The rate-determining step in this unimolecular process is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration. patsnap.com

A key feature of nucleophilic substitution in allylic systems is the potential for allylic rearrangement. wikipedia.orgacs.orgnih.gov The intermediate allylic carbocation in an SN1 reaction has two resonance contributors, allowing the nucleophile to attack at either the α-carbon (C1) or the γ-carbon (C3). This results in the formation of two constitutional isomers. For instance, the hydrolysis of 1-chloro-2-butene (B1196595) yields a mixture of 2-buten-1-ol and 3-buten-2-ol. wikipedia.org Similarly, an SN2' mechanism can occur, where the nucleophile attacks the γ-carbon, inducing a concerted rearrangement of the double bond and expulsion of the leaving group. This pathway is more likely with sterically hindered substrates or when strong, bulky nucleophiles are used. wikipedia.org

The relative rates of these competing pathways are influenced by the substitution pattern of the allylic system. For example, in the substitution of 1-chloro-3-methyl-2-butene, the product resulting from attack at the more substituted carbon (2-methyl-3-buten-2-ol) is the major product, indicating a preference for the more stable tertiary carbocation intermediate in an SN1-like mechanism. wikipedia.org

To illustrate the kinetic behavior of allylic chlorides, the following table presents representative data for the solvolysis of related compounds. It is important to note that these are for analogous systems and serve to provide an understanding of the expected kinetic trends.

| Substrate | Solvent | Relative Rate | Probable Mechanism |

| Allyl Chloride | 50% aq. Ethanol | 1 | SN1/SN2 |

| tert-Butyl Chloride | 50% aq. Ethanol | ~2.5 | SN1 |

| 1-Chloro-2-butene | 80% aq. Ethanol | Higher than Allyl Chloride | SN1/SN1' |

| 3-Chloro-1-butene | 80% aq. Ethanol | Lower than 1-Chloro-2-butene | SN1 |

This table is a representation of expected trends based on general principles of organic chemistry and may not reflect experimentally verified values for these specific conditions.

The data illustrates that allylic halides can undergo solvolysis at rates comparable to or even faster than tertiary alkyl halides, underscoring the significance of the resonance stabilization of the allylic carbocation intermediate. The exact product distribution between direct substitution (SN1/SN2) and rearranged products (SN1'/SN2') is a subject of detailed kinetic studies and is highly dependent on the specific substrate and reaction conditions.

Advanced Analytical and Spectroscopic Characterization of Trans 4 Chloro 2 Butene 1 Ol and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within trans-4-Chloro-2-butene-1-OL (B75090).

FTIR spectroscopy of this compound would reveal a prominent, broad absorption band between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The broad nature of this peak is a consequence of intermolecular hydrogen bonding. The trans C=C double bond gives rise to a stretching vibration in the 1665-1675 cm⁻¹ region. Other significant peaks include the C-O stretch of the primary alcohol at approximately 1050-1085 cm⁻¹, and a strong band for the out-of-plane C-H bend of the trans-alkene around 960-975 cm⁻¹. The C-Cl stretching frequency is expected to appear in the 600-800 cm⁻¹ range.

Raman spectroscopy offers complementary data. A strong signal for the C=C stretch is typically observed around 1670 cm⁻¹, often with greater intensity than in the corresponding FTIR spectrum. The C-Cl stretch is also readily observable in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp²) | Stretching | 3010-3095 |

| C-H (sp³) | Stretching | 2850-2960 |

| C=C | Stretching | 1665-1675 |

| C-O | Stretching | 1050-1085 |

| C-H (trans-alkene) | Out-of-plane Bending | 960-975 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural and stereochemical characterization of this compound.

The ¹H NMR spectrum provides detailed information about the proton environments. The hydroxyl proton (-OH) typically appears as a broad singlet. The methylene (B1212753) protons adjacent to the oxygen (-CH₂OH) are expected around 4.1-4.3 ppm, appearing as a multiplet due to coupling with the neighboring vinyl proton. The protons on the carbon-carbon double bond (-CH=CH-) would produce complex multiplets in the 5.7-6.0 ppm region. A key diagnostic feature for the trans configuration is a large coupling constant (³JHH) between these vinylic protons, typically falling in the range of 12-18 Hz. The methylene protons adjacent to the chlorine atom (-CH₂Cl) would be observed as a doublet around 4.0-4.2 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -OH | 1 | Variable | broad s |

| -CH₂OH | 1 | ~4.2 | m |

| -CH= | 2 | ~5.8 | m |

| =CH- | 3 | ~5.8 | m |

The ¹³C NMR spectrum reveals the carbon framework of the molecule, with four distinct signals anticipated for this compound. The carbon attached to the hydroxyl group (C1) is expected in the 60-65 ppm range. The two sp²-hybridized carbons of the alkene (C2 and C3) will appear between 125 and 135 ppm. The carbon bonded to chlorine (C4) will be found at approximately 45-50 ppm. Quaternary carbons, which give weaker signals, are not present in this molecule. youtube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | -CH₂OH | 60-65 |

| C2 | =CH- | 125-135 |

| C3 | =CH- | 125-135 |

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignments and structural confirmation. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. sdsu.edu For this compound, cross-peaks would confirm the connectivity between protons on adjacent carbons (H1-H2, H2-H3, H3-H4). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for definitive carbon signal assignments based on their attached protons. columbia.edu For instance, the carbon signal around 63 ppm would correlate with the protons at approximately 4.2 ppm, confirming this as the C1 carbon. columbia.edu

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural information from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

The molecular weight of this compound is 106.55 g/mol . echemi.comnih.govnih.gov The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z of 106. A characteristic isotopic peak (M+2) at m/z 108, with roughly one-third the intensity of the M⁺ peak, confirms the presence of a single chlorine atom.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this compound include:

Loss of a chlorine radical (•Cl), resulting in a fragment at m/z 71.

Loss of a water molecule (H₂O), a typical fragmentation for alcohols, leading to a peak at m/z 88.

Loss of a chloromethyl radical (•CH₂Cl), yielding a fragment at m/z 57.

Alpha-cleavage at the C1-C2 bond can produce a [CH₂OH]⁺ fragment at m/z 31.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 108 | [M+2]⁺ (Isotope Peak) |

| 106 | [M]⁺ (Molecular Ion) |

| 88 | [M - H₂O]⁺ |

| 71 | [M - Cl]⁺ |

| 57 | [M - CH₂Cl]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. This accuracy allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₄H₇ClO, HRMS is used to distinguish it from other potential isomers or compounds with the same nominal mass. axios-research.comechemi.com

The exact mass is a calculated value based on the masses of the most abundant isotopes of the constituent elements. The experimentally determined mass via HRMS should closely match this theoretical value, confirming the compound's elemental composition. Research data indicates the exact mass for this compound has been determined to be 106.018539. echemi.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇ClO | echemi.com |

| Molecular Weight (Nominal) | 106.55 | axios-research.comechemi.com |

| Calculated Exact Mass | 106.01854 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of this compound, enabling the separation of the main compound from impurities, starting materials, and by-products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, often coupled with mass spectrometry, to ensure the purity and quality of the compound and its derivatives.

Gas Chromatography (GC)

Gas Chromatography is a primary method for the analysis of volatile compounds like this compound and its precursors. It is routinely used to assess the purity of a sample and determine the yield of a chemical reaction. google.com For complex mixtures containing multiple chlorinated hydrocarbons, advanced GC setups are employed to achieve optimal separation.

A dual-column/dual-detector approach, as outlined in environmental analysis methods for similar compounds, provides superior resolution and selectivity. epa.gov This involves using two columns with different polarities, which helps to resolve compounds that might co-elute on a single column. epa.gov Coupling GC with a mass spectrometer (GC-MS) is the standard for identifying trace-level impurities, as it provides structural information for each separated component. nih.gov

Table 2: Typical GC System Configuration for Chlorinated Hydrocarbon Analysis

| Component | Specification | Purpose | Reference |

|---|---|---|---|

| Analytical System | Gas chromatograph suitable for split/splitless injection | Allows for analysis of samples with varying concentrations. | epa.gov |

| Columns | Dual fused-silica open-tubular columns (e.g., 30 m x 0.53 mm ID) with different polarities | Provides enhanced resolution and confirmation of compound identity. | epa.gov |

| Detector | Dual Electron Capture Detectors (ECD) or Mass Spectrometer (MS) | ECD offers high sensitivity for halogenated compounds; MS provides structural identification. | epa.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful technique used for the separation and quantification of chemical compounds. It is particularly valuable for analyzing less volatile derivatives of this compound or for detecting potential genotoxic impurities (GTIs) that may form during synthesis. nih.gov

For instance, a highly sensitive method was developed for the related compound 4-chloro-1-butanol, an alkylating agent and potential GTI in active pharmaceutical ingredients (APIs). This method utilized HPLC coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) after a derivatization step. Such methodologies demonstrate the capability of HPLC to achieve extremely low detection and quantification limits, which is critical for ensuring the safety of pharmaceutical products. nih.gov

Table 3: Performance of a Validated HPLC-Based Method for a Related Chloro-Alcohol

| Parameter | Result | Significance | Reference |

|---|---|---|---|

| Linearity Range | 0.5–50 ppm (µg/g API) | Demonstrates a wide range for accurate measurement. | nih.gov |

| Correlation Coefficient (R²) | 0.9994 | Indicates excellent linearity across the concentration range. | nih.gov |

| Detection Limit (DL) | 0.2 ppm | Shows the method's high sensitivity to trace amounts of the impurity. | nih.gov |

| Quantitation Limit (QL) | 0.5 ppm | Represents the lowest amount that can be reliably quantified. | nih.gov |

X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates

X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid or low-melting solid, this technique is invaluable for the structural elucidation of its stable, crystalline derivatives and intermediates. chembk.commdpi.com The absolute structure obtained from X-ray analysis provides incontrovertible proof of a compound's stereochemistry and connectivity.

In a relevant study, a complex heterocyclic derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was synthesized and its structure was confirmed by single-crystal X-ray diffraction. The synthesis involved reacting a precursor with 4'-bromoacetophenone, and the resulting product was crystallized from methanol (B129727) to yield crystals suitable for analysis. mdpi.com The detailed crystallographic data obtained from the analysis provides a complete picture of the molecule's structure.

Table 4: X-ray Crystallographic Data for a Crystalline Derivative

| Parameter | Value |

|---|---|

| Compound Name | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.9308(2) Å |

| b | 10.9695(3) Å |

| c | 14.7966(4) Å |

| α | 100.5010(10)° |

| β | 98.6180(10)° |

| γ | 103.8180(10)° |

Data derived from a study on a complex crystalline derivative to illustrate the application of X-ray diffraction analysis. mdpi.com

Future Research Directions for Trans 4 Chloro 2 Butene 1 Ol

Development of Novel and Highly Efficient Synthetic Routes

Current synthetic preparations of trans-4-Chloro-2-butene-1-OL (B75090) often rely on classical methods that may have limitations in terms of efficiency, selectivity, or environmental impact. A primary area for future research is the development of new, more streamlined synthetic pathways.

One promising avenue involves the direct, regioselective functionalization of readily available precursors. For instance, research could focus on the catalytic oxychlorination of butadiene or related C4 feedstocks. This would represent a more atom-economical approach compared to multi-step sequences. Another area of exploration is the stereospecific isomerization of related allylic halides, which could provide controlled access to the desired trans isomer. acs.org

Future research should also target the use of novel catalytic systems. For example, metal-catalyzed reactions that can control both regio- and stereoselectivity are of high interest. The development of catalysts for the direct nucleophilic substitution of allylic alcohols is an environmentally friendly approach as it generates water as the primary byproduct. researchgate.netthieme-connect.com

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Starting Materials | Key Research Focus | Desired Outcome |

| Catalytic Oxychlorination | Butadiene, Butene | Development of selective catalysts | High-yield, single-step synthesis |

| Stereospecific Isomerization | cis-4-Chloro-2-butene-1-ol, other allylic halides | Design of isomerization catalysts | High stereoselectivity for the trans isomer |

| Direct Substitution | But-2-ene-1,4-diol | Regioselective mono-chlorination | Efficient and controlled functionalization |

Exploration of New Reactivity Modes and Chemical Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The allylic alcohol can undergo a variety of transformations, including oxidation, etherification, and esterification, while the vinyl chloride is amenable to cross-coupling reactions and nucleophilic substitution.

A key area for future research is the development of orthogonal reaction conditions that allow for the selective transformation of one functional group in the presence of the other. This would enable the stepwise construction of complex molecules from this single precursor. For instance, the development of chemoselective cross-coupling reactions that target the C-Cl bond without affecting the hydroxyl group would be highly valuable.

Furthermore, the interplay between the two functional groups could lead to novel intramolecular cyclization reactions, providing access to a range of heterocyclic compounds. The activating effects of allylic groups in SN2 reactions are well-documented and could be further exploited. acs.org Research into nickel-catalyzed carboxylation of allylic alcohols, for example, could be extended to halo-substituted variants like this compound. bohrium.com

Advanced Computational Design of Reaction Pathways and Catalysts

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery of new reactions and catalysts. Future research should leverage these methods to design and optimize synthetic routes and transformations involving this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict regioselectivity, and understand the role of catalysts at a molecular level. nih.gov This insight can guide the rational design of more efficient and selective catalysts for both the synthesis of the target compound and its subsequent reactions. For example, computational studies could help in designing catalysts for the regioselective opening of epoxide precursors or for controlling the stereochemistry of substitution reactions.

Machine learning algorithms and artificial intelligence could also be applied to predict reaction outcomes and to screen virtual libraries of potential catalysts, significantly reducing the experimental effort required for optimization. nih.gov

Table 2: Application of Computational Methods in Future Research

| Computational Method | Research Application | Goal |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Understanding reaction pathways and selectivity |

| Molecular Dynamics (MD) | Simulation of substrate-catalyst interactions | Predicting binding affinities and transition states |

| Machine Learning (ML) | High-throughput screening of virtual catalyst libraries | Rapid identification of promising catalyst candidates |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. worktribe.combeilstein-journals.org The integration of this compound synthesis and its subsequent transformations into continuous flow systems is a promising direction for future research.

Flow reactors can enable the use of reaction conditions that are difficult to achieve in batch, such as high pressures and temperatures, leading to improved reaction rates and yields. rsc.org The modular nature of flow chemistry also allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. rsc.org For example, a flow process could be designed for the synthesis of the compound followed immediately by a subsequent cross-coupling or substitution reaction. acs.org

Automated synthesis platforms, guided by real-time reaction monitoring and optimization algorithms, could further enhance the efficiency and reproducibility of reactions involving this compound.

Investigation of Sustainable and Environmentally Benign Synthesis Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis and use of this compound. This involves minimizing waste, avoiding hazardous reagents and solvents, and utilizing renewable resources where possible.

A key focus should be on developing catalytic methods that replace stoichiometric reagents. For example, the use of catalytic amounts of a recyclable Lewis or Brønsted acid for nucleophilic substitution reactions of the allylic alcohol would be a significant improvement over methods that generate large amounts of waste. thieme-connect.com The development of bio-inspired chlorination methods, mimicking enzymes like chloroperoxidase, could offer a greener alternative to traditional chlorinating agents. rug.nl

Q & A

Basic: What are the key physicochemical properties of trans-4-Chloro-2-butene-1-OL relevant to experimental handling?

Answer:

The compound’s molecular formula (C₄H₇ClO) and molar mass (106.55 g/mol) dictate its stoichiometric use in reactions. Its boiling point (182.8 ± 28.0 °C) and density (1.1 ± 0.1 g/cm³) inform distillation and solvent selection, while the flash point (83.2 ± 19.4 °C) highlights flammability risks during high-temperature procedures . These properties are critical for designing safe storage (e.g., sealed containers in cool, dry environments) and handling protocols to prevent decomposition or ignition .

Advanced: How can researchers resolve contradictions in literature data on the boiling point and density of this compound?

Answer:

Discrepancies in reported values (e.g., boiling point variability ±28.0 °C) may arise from impurities, measurement techniques, or atmospheric conditions. To resolve these:

- Replicate Studies : Reproduce synthesis and purification methods from primary literature (e.g., Ravikumar et al. 1996) to isolate pure compound .

- Standardized Characterization : Use calibrated instruments (e.g., gas chromatography-mass spectrometry) under controlled conditions.

- Meta-Analysis : Compare datasets across studies to identify systematic errors or environmental factors .

Documentation of all experimental parameters (pressure, heating rate) is essential for cross-validation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and ignition sources .

Advanced: What methodological approaches ensure reproducibility in synthesizing this compound?

Answer:

- Protocol Optimization : Follow peer-reviewed routes (e.g., Ravikumar et al. 1996), detailing reagent purity, catalyst ratios, and reaction times .

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and intermediate formation.

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity) and minimize batch-to-batch variability .

- Data Transparency : Report all deviations, failed attempts, and raw data in supplementary materials to aid replication .

Basic: How should this compound be characterized spectroscopically?

Answer:

- NMR : ¹H/¹³C NMR to confirm structure (e.g., olefinic protons at δ 5.2–5.8 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- IR : Detect O-H (~3200 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.

- GC-MS : Verify purity and molecular ion peak (m/z 106.55) .

Calibrate instruments with standards and validate results against literature spectra .

Advanced: How can researchers evaluate the environmental impact of this compound degradation byproducts?

Answer:

- Degradation Studies : Expose the compound to UV light, hydrolysis (pH 3–11), or microbial action, then analyze products via LC-MS/MS.

- Ecotoxicology Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition tests.

- Computational Modeling : Predict persistence and bioaccumulation using QSAR models .

Ethical disposal protocols must comply with local regulations to prevent environmental release .

Basic: What are the primary challenges in purifying this compound?

Answer:

- Volatility : Low boiling point necessitates fractional distillation under reduced pressure to avoid thermal decomposition .

- Hydrophilicity : Use drying agents (e.g., MgSO₄) after aqueous extractions.

- Isomer Separation : Employ chiral chromatography or recrystallization to isolate the trans-isomer from cis-contaminants .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the chloro group) to predict kinetics and intermediates.

- Molecular Dynamics : Simulate solvent effects on stability and reaction rates.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications.

Validate computational results with experimental data (e.g., kinetic isotope effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.